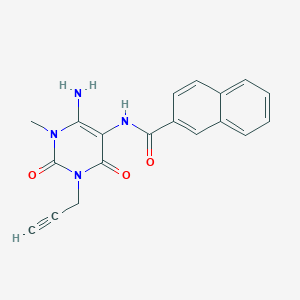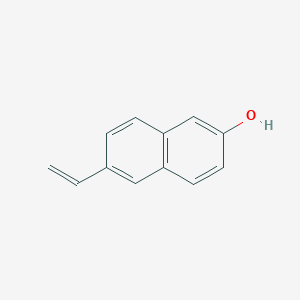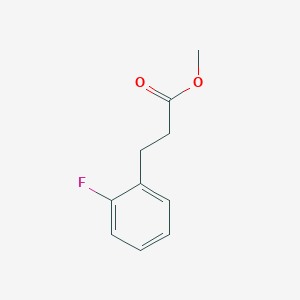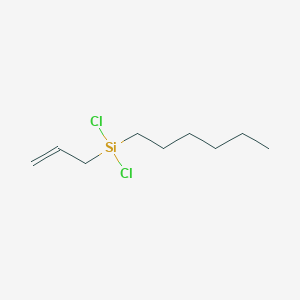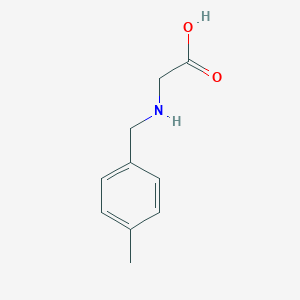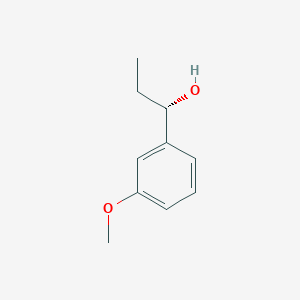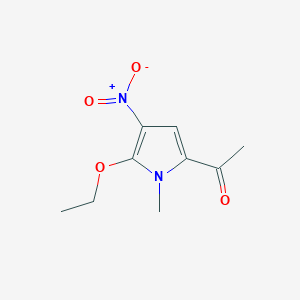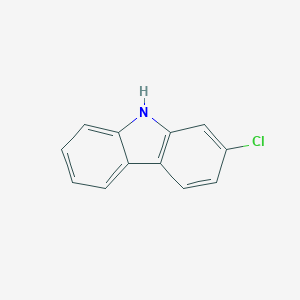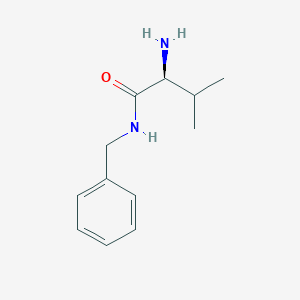
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a trimethylsilyl group attached to an ethenyl group, which is further connected to the pyridine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Trimethylsilyl)ethynyl]pyridine: Similar in structure but with an ethynyl group instead of an ethenyl group.
3-Vinylpyridine: Lacks the trimethylsilyl group but has a similar ethenyl group attached to the pyridine ring.
Uniqueness
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and enhances its reactivity in specific reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
104501-58-8 |
|---|---|
Molekularformel |
C10H15NOSi |
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Synonyme |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


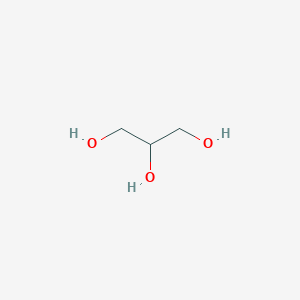
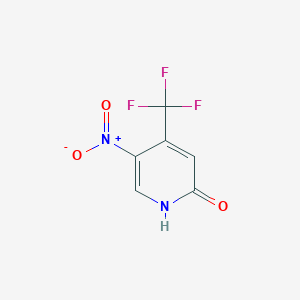
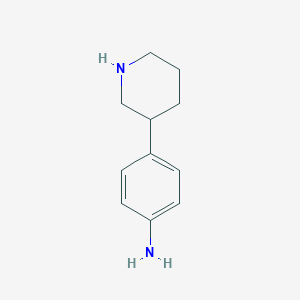
![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)
